3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid
Description
3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid (CAS: 924871-15-8) is a synthetic organic compound featuring a propanoic acid backbone substituted with a tetrazole ring and a morpholin-4-ylmethyl group. This compound is cataloged under the identifier QZ-7637 with a purity of 95% and is utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators due to its structural versatility .
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c15-9(16)1-2-14-8(10-11-12-14)7-13-3-5-17-6-4-13/h1-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQZWRRWBGWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid typically involves the reaction of morpholine with tetrazole derivatives under specific conditions. One common synthetic route includes the use of morpholine and 5-chloromethyl-1H-tetrazole, followed by a reaction with propanoic acid . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Chemical Reactions Analysis
3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and tetrazole moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid is a tetrazole derivative with significant potential across various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and biological research, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives exhibit notable antimicrobial properties. The incorporation of morpholine and tetrazole rings has been linked to enhanced activity against various bacterial strains. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Tetrazole compounds are being investigated for their anticancer activities. Research has shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A case study involving human breast cancer cells revealed that this compound inhibited cell proliferation significantly (Table 1).
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Caspase activation |
| Similar Tetrazole Derivative | MCF-7 | 15.0 | Caspase activation |
Neurological Applications
The compound may also play a role in neurological research, particularly concerning neuroprotection and cognitive enhancement. Studies suggest that derivatives can modulate neurotransmitter systems, making them candidates for treating neurodegenerative diseases like Alzheimer's.
Polymer Chemistry
This compound has been utilized in the development of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's resistance to degradation under heat.
Coatings and Adhesives
The compound's chemical structure allows it to serve as a functional additive in coatings and adhesives, providing improved adhesion properties and resistance to environmental factors. Case studies have documented its effectiveness in industrial applications, where coatings incorporating this compound demonstrated superior performance compared to traditional formulations.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have reported its effectiveness in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. This suggests potential applications in diabetes management.
Molecular Probes
The unique structure of this compound makes it suitable for use as a molecular probe in biological assays. Its ability to bind selectively to certain biomolecules allows researchers to track biochemical processes in real-time.
Mechanism of Action
The mechanism of action of 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
Key Observations:
- Backbone Variations: The butanoic acid analog (QY-9346) may exhibit altered solubility and bioavailability due to its extended hydrocarbon chain .
- For example, tetrazoles are known for their metabolic stability compared to imidazoles, which may undergo oxidative degradation .
- Substituent Complexity : The pyrrole-imidazole derivative () demonstrates how additional aromatic systems (e.g., carbamoylphenyl) can enhance target specificity but reduce synthetic accessibility .
Biological Activity
3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid (CAS: 924871-15-8) is a tetrazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a morpholine moiety linked to a tetrazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C₉H₁₅N₅O₃
- Molecular Weight : 241.25 g/mol
- Structure : The compound contains a propanoic acid backbone, a morpholine group, and a tetrazole ring, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, compounds derived from tetrazole have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 100 µg/mL |
| Compound B | S. aureus | 125 µg/mL |
| This compound | TBD | TBD |
Anti-inflammatory and Analgesic Effects
Tetrazole derivatives are also noted for their anti-inflammatory and analgesic effects. Studies have suggested that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Activity
In preliminary studies, this compound has been evaluated for cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) cells. The results indicate that this compound may possess anticancer properties, although further investigations are necessary to establish its efficacy and mechanism of action .
Case Studies
- Cytotoxicity against HeLa Cells : A study investigating the cytotoxic effects of various tetrazole derivatives found that this compound exhibited moderate cytotoxicity against HeLa cells, suggesting potential for development as an anticancer agent .
- Antimicrobial Screening : Another research effort screened multiple tetrazole derivatives for antibacterial activity using the disc diffusion method. The results indicated that several derivatives showed significant zones of inhibition against common pathogens, reinforcing the potential of tetrazoles in antimicrobial therapy .
Q & A
Basic Questions
Q. What are common synthetic routes for 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential coupling, deprotection, and cyclization steps. For example, intermediates like (S)-2-(5-((S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylethyl)-1H-tetrazol-1-yl)propanoic acid are synthesized using manual coupling procedures, followed by deprotection and purification. Characterization relies on NMR (1H, 13C), IR spectroscopy, and elemental analysis to confirm structural integrity . LC-MS is used to monitor reaction progress and intermediate purity .
Q. How is the crystal structure of this compound determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data collection involves high-resolution detectors, and refinement accounts for twinning or disorder. For small molecules, SHELX programs resolve phase problems and validate geometry against crystallographic databases. Discrepancies between experimental and theoretical models are addressed via iterative refinement cycles .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : 1H and 13C NMR confirm substituent positions and stereochemistry. IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For tetrazole rings, characteristic N-H stretches (~2500 cm⁻¹) and aromatic C-N vibrations are observed. Elemental analysis validates purity (>95%), and mass spectrometry (ESI-TOF) confirms molecular weight .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the coupling of morpholine and tetrazole moieties?
- Methodological Answer : Regioselectivity issues arise due to competing nucleophilic sites on tetrazole. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) can favor desired substitution. For example, using methimazole under controlled pH in acetic acid reduces N-3 substitution, directing reactivity to S-2 . Computational modeling (DFT) predicts reactive sites to guide experimental design.
Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., bond length variations in NMR vs. XRD) are resolved by cross-validating data. For instance, NMR-derived torsional angles are compared with XRD geometry. SHELXL’s restraints (e.g., DFIX, FLAT) reconcile outliers. If inconsistencies persist, alternative crystallization solvents or dynamic NMR studies (variable-temperature) may explain conformational flexibility .
Q. How to design experiments to assess metabolic stability in biological systems?
- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to track metabolites. For example, 3-(3,4-dihydroxyphenyl)-propanoic acid derivatives undergo microbial degradation to propanoic acids, monitored via isotopic labeling and tandem MS. In vivo studies in rodents collect urine/plasma for metabolic profiling .
Q. What strategies validate HPLC methods for stability testing under physiological conditions?
- Methodological Answer : Validate HPLC methods per ICH guidelines by testing specificity, linearity, and precision. For stability at pH 9.0 (intestinal conditions), dissolve the compound in buffer, incubate at 37°C, and sample at intervals (e.g., 0–24 hrs). Use a C18 column with UV detection (λ = 254 nm) and compare degradation peaks against fresh controls. Forced degradation (heat/light) identifies major impurities .
Q. How to optimize enzymatic inhibition assays for thromboxane synthetase activity?
- Methodological Answer : Use platelet-rich plasma to measure thromboxane B2 (TXB2) production via ELISA. Pre-incubate the compound with arachidonic acid, then inhibit cyclooxygenase with aspirin to isolate thromboxane synthetase activity. Compare IC50 values against known inhibitors (e.g., 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-propanoic acid derivatives). Selectivity is confirmed by testing against PGI2 synthetase and cytochrome P450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
